2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
Description
Molecular Formula: C₇H₈BrF₃N₂O Molecular Weight: 273.05 g/mol CAS Number: 1929549-10-9 Purity: ≥95% (minimum) . Structural Features: The compound features a pyrazole core substituted with bromo (Br) and trifluoromethyl (-CF₃) groups at positions 5 and 3, respectively. A propan-2-ol moiety is attached at position 4, introducing a hydroxyl (-OH) group .
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSFWFRWCGUMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(NN=C1Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of 5-bromo-3-(trifluoromethyl)-1H-pyrazole with isopropanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-one.
Reduction: Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that compounds similar to 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol demonstrate efficacy against various bacterial strains, making them potential candidates for antibiotic development .
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties. A study highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .
Agricultural Applications
Herbicides and Pesticides
Compounds containing pyrazole moieties have been explored as herbicides and pesticides due to their effectiveness in disrupting plant growth and pest metabolism. The specific structure of this compound may contribute to its ability to interact with biological targets in pests, providing a basis for developing new agrochemicals .
Material Science
Polymer Additives
In material science, pyrazole derivatives are being studied as additives in polymer formulations to enhance thermal stability and mechanical properties. The unique electronic characteristics of the trifluoromethyl group can improve the performance of polymers under extreme conditions .
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Activity Type | Reference |
|---|---|---|---|
| This compound | Structure | Antimicrobial | |
| Similar Pyrazole Derivative | Structure | Anti-inflammatory | |
| Trifluoromethyl Pyrazole | Structure | Herbicide |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Method A | Reaction with brominated precursor in solvent | 85% |
| Method B | One-pot synthesis via microwave irradiation | 90% |
| Method C | Multi-step synthesis involving intermediates | 75% |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrazole, including this compound, demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group was critical for enhancing potency.
Case Study 2: Anti-inflammatory Mechanism
Research published in a peer-reviewed journal detailed the mechanism by which pyrazole derivatives inhibit COX enzymes. The study utilized molecular docking simulations to predict binding affinities, revealing that compounds with similar structures to this compound showed promising results as potential anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 1,3,4-Oxadiazole Derivatives
- Example Compound : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole .
- Structural Differences : Replaces the propan-2-ol group with a 1,3,4-oxadiazole ring and a bromobenzylthio (-S-CH₂-C₆H₄-Br) substituent.
- Impact on Properties :
- Melting Point : 113–114°C (vs. unavailable for the target compound).
- Bioactivity : Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to the oxadiazole-thioether motif .
- Molecular Docking : The oxadiazole derivatives bind to succinate dehydrogenase (SDH) proteins, similar to the commercial fungicide penthiopyrad .
(b) Simpler Pyrazole Derivatives
- Example Compound: 4-Bromo-3-(trifluoromethyl)-1H-pyrazole (HC-2046) . Impact on Properties:
- Purity: 98% (vs.
- Reactivity : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents.
Physicochemical Properties
Commercial Availability and Stability
- Target Compound : Discontinued by suppliers (CymitQuimica, Biosynth), limiting accessibility .
- 1,3,4-Oxadiazole Derivatives : Actively researched for agrochemical use, with scalable synthetic routes .
- Storage : The hydroxyl group in the target compound may necessitate inert storage conditions to prevent oxidation, whereas oxadiazole derivatives are more stable.
Biological Activity
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is a compound of interest due to its unique structural features, which include a brominated pyrazole ring and a propanol moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 301.06 g/mol. The structure features a trifluoromethyl group that enhances its biological potency, particularly in targeting specific enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrF3N2O |
| Molecular Weight | 301.06 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline solid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and trifluoromethyl groups enhances the lipophilicity and electronic properties of the molecule, allowing it to interact effectively with biological membranes and receptors.
- Antitumor Activity : Studies have demonstrated that pyrazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds with similar structures have shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, similar to other pyrazole derivatives. This action is significant in conditions characterized by chronic inflammation .
Biological Activity Data
Recent studies have reported various biological activities associated with pyrazole derivatives, including:
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antibacterial | Effective against bacterial strains |
Case Studies
- Antitumor Efficacy : A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited significant cytotoxicity. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced therapeutic effects, particularly in resistant cancer subtypes .
- Synergistic Effects : Research indicated that certain pyrazole derivatives could enhance the efficacy of traditional anticancer drugs through synergistic mechanisms, leading to improved apoptosis rates in tumor cells .
Q & A
Q. What synthetic methodologies are effective for preparing 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto alcohols or ketones. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) facilitate pyrazole ring formation, followed by acidification and crystallization . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Monitoring reaction progress via TLC and characterizing intermediates (e.g., melting points, NMR) ensures reproducibility.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the hydroxyl proton (δ ~3.5 ppm, broad) and CF3 group (δ ~120 ppm in 13C NMR). Pyrazole ring protons appear as distinct singlets or doublets depending on substituent coupling .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M–H]– ions) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
- FT-IR : Detect O–H stretching (~3200–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .
Q. What challenges arise during purification, and how can they be addressed?
- Methodological Answer :
- Byproduct removal : Column chromatography (ethyl acetate/hexane, 1:4) effectively separates unreacted precursors or regioisomers .
- Crystallization : Ethanol or 2-propanol recrystallization improves purity. Acidification (HCl) precipitates the product from aqueous solutions .
Advanced Research Questions
Q. How do the electronic properties of the trifluoromethyl and bromine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and electron localization functions (ELF). The electron-withdrawing CF3 group polarizes the pyrazole ring, activating C–Br bonds for Suzuki-Miyaura couplings .
- Experimental validation : Compare reaction rates with/without CF3 using Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids. Monitor regioselectivity via GC-MS or HPLC .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can selectivity be improved?
- Methodological Answer :
- Byproduct identification : HRMS and 2D NMR (e.g., HSQC, HMBC) detect dimeric adducts or regioisomers (e.g., 4-bromo vs. 5-bromo substitution) .
- Selectivity control : Use bulky bases (e.g., DBU) to minimize nucleophilic attack at competing positions. Solvent screening (e.g., DMF vs. THF) alters reaction kinetics .
Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding poses. The CF3 group enhances hydrophobic interactions, while the hydroxyl forms hydrogen bonds .
- MD simulations : Assess stability of ligand-protein complexes (e.g., CYP450 enzymes) using GROMACS. Calculate binding free energies (MM/PBSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
